molecular formula C8H8ClFO2 B14040035 (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol

(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol

Cat. No.: B14040035
M. Wt: 190.60 g/mol
InChI Key: ZNGGAPYUQROFJC-MRVPVSSYSA-N
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Description

(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a chiral center, a chloro and a fluoro substituent on a phenyl ring, and a diol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluorobenzene.

    Chiral Synthesis: Introduction of the chiral center can be achieved through asymmetric synthesis using chiral catalysts or chiral auxiliaries.

    Diol Formation: The diol functional group can be introduced via oxidation of an intermediate alcohol or through dihydroxylation of an alkene precursor.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form a diketone.

    Reduction: Reduction of the chloro or fluoro substituents can lead to the formation of different derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide).

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of dehalogenated derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: As a potential ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chiral center could lead to enantioselective interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Chlorophenyl)ethane-1,2-diol: Lacks the fluoro substituent.

    (S)-1-(4-Fluorophenyl)ethane-1,2-diol: Lacks the chloro substituent.

    (S)-1-(4-Chloro-3-methylphenyl)ethane-1,2-diol: Has a methyl group instead of a fluoro group.

Uniqueness

The combination of chloro and fluoro substituents on the phenyl ring, along with the chiral center and diol functional group, makes (S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol unique. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H8ClFO2

Molecular Weight

190.60 g/mol

IUPAC Name

(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2/t8-/m1/s1

InChI Key

ZNGGAPYUQROFJC-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)O)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C(CO)O)F)Cl

Origin of Product

United States

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